molecular formula C21H19N3O2S2 B2639664 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide CAS No. 637317-70-5

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide

Cat. No.: B2639664
CAS No.: 637317-70-5
M. Wt: 409.52
InChI Key: DIKYGZKRMFGOEB-ZNXZVAGTSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thioxothiazolidinone core, which is a heterocyclic compound containing both sulfur and nitrogen atoms. This core is substituted with a phenylallylidene group, a pyridin-2-yl group, and a butanamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the thioxothiazolidinone core might undergo reactions with nucleophiles or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its stability might be influenced by the presence of the thioxothiazolidinone core .

Scientific Research Applications

Synthesis and Antimicrobial Applications

The synthesis of novel pyridine-based heterocycles, including this compound, has been explored due to their potential antimicrobial properties. Darwish, Kheder, and Farag (2010) described a facile and convenient synthesis route for pyridine, pyridazine, 1,3,4-thiadiazole, and pyrazole derivatives incorporating a pyridine-2-ylcarboxamido moiety. Their research highlighted the moderate antimicrobial activity of selected synthesized products, indicating the compound's utility in developing new antimicrobial agents Darwish, Kheder, & Farag, 2010.

Photophysical Properties and Viscosity Studies

Jachak et al. (2021) synthesized novel push-pull d-π-A type chromophores, demonstrating the effect of structural manipulations on photophysical properties and viscosity. Their study included derivatives of the compound , focusing on absorption, emission wavelengths, and viscosity-induced emission characteristics. This research underlines the compound's potential in photophysical applications and the study of intramolecular charge transfer characteristics Jachak et al., 2021.

Synthesis and Chemical Reactivity

Fadda, Abdel‐Galil, and Elattar (2015) provided a comprehensive review on the chemistry of 3-oxo-N-(pyridin-2-yl)butanamide compounds, closely related to the compound in focus. Their review discusses the methods of synthesis, reactivity, and synthetic importance of these compounds as precursors for heterocyclic compounds. This highlights the versatility and significance of the compound in synthetic organic chemistry Fadda, Abdel‐Galil, & Elattar, 2015.

Antitumor Screening

Horishny and Matiychuk (2020) developed a preparative procedure for synthesizing derivatives of the compound, evaluating their moderate antitumor activity against malignant tumor cells. This work suggests the compound's potential in cancer research, particularly in identifying new antitumor agents Horishny & Matiychuk, 2020.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with biological targets such as enzymes or receptors .

Properties

IUPAC Name

4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c25-19(23-18-12-4-5-14-22-18)13-7-15-24-20(26)17(28-21(24)27)11-6-10-16-8-2-1-3-9-16/h1-6,8-12,14H,7,13,15H2,(H,22,23,25)/b10-6+,17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKYGZKRMFGOEB-ZNXZVAGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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